molecular formula C23H18N2O3 B5306197 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5306197
M. Wt: 370.4 g/mol
InChI Key: ZCAPIJFGABDPPQ-XUTLUUPISA-N
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Description

“4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that belongs to the class of pyrrolones

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-9-11-16(12-10-15)20-19(21(26)17-6-3-2-4-7-17)22(27)23(28)25(20)18-8-5-13-24-14-18/h2-14,20,26H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAPIJFGABDPPQ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation.

    Hydroxylation: Introduction of the hydroxyl group can be done using oxidation reactions.

    Substitution reactions: Introduction of the methylphenyl and pyridinyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions might include the use of Lewis acids or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the benzoyl group might yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They might also be used in the development of new pharmaceuticals.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, these compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-3-HYDROXY-5-(PHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of “4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzoyl, hydroxyl, methylphenyl, and pyridinyl groups in specific positions can lead to unique interactions with biological targets and distinct chemical properties.

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